

An In-depth Technical Guide to Pyridinium Iodide: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Pyridinium iodide*

Cat. No.: *B8574197*

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For Researchers, Scientists, and Drug Development Professionals

Pyridinium iodide, also known as pyridine hydroiodide, is an organic salt with the chemical formula C_5H_6IN .^{[1][2]} It is comprised of a pyridinium cation ($[C_5H_5NH]^+$) and an iodide anion (I^-). This compound serves as a versatile reagent and precursor in various fields of chemical synthesis and materials science. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and key applications.

Core Physical and Chemical Properties

Pyridinium iodide is typically a white to light yellow crystalline solid or powder at room temperature.^{[2][3]} Its properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₆ IN	[1][4]
Molecular Weight	207.01 g/mol	[1][5][6]
Appearance	White to light yellow/orange powder or crystals	[2][3]
Melting Point	210 °C (with decomposition)	[3][4]
Boiling Point	Decomposes before boiling	[2]
Solubility	Soluble in water.[2][3] Highly soluble in polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2]	[2][3]
CAS Number	18820-83-2	[1]
Solid Phase Heat Capacity (C _{p,solid})	139.20 J/mol·K at 299.83 K	[5]

Chemical Reactivity and Synthesis

The chemical behavior of **pyridinium iodide** is dictated by the properties of the pyridinium cation and the iodide anion. The pyridinium ring is an electron-deficient aromatic system, which influences its reactivity. The iodide ion can act as a nucleophile in various reactions.[2]

Reactivity

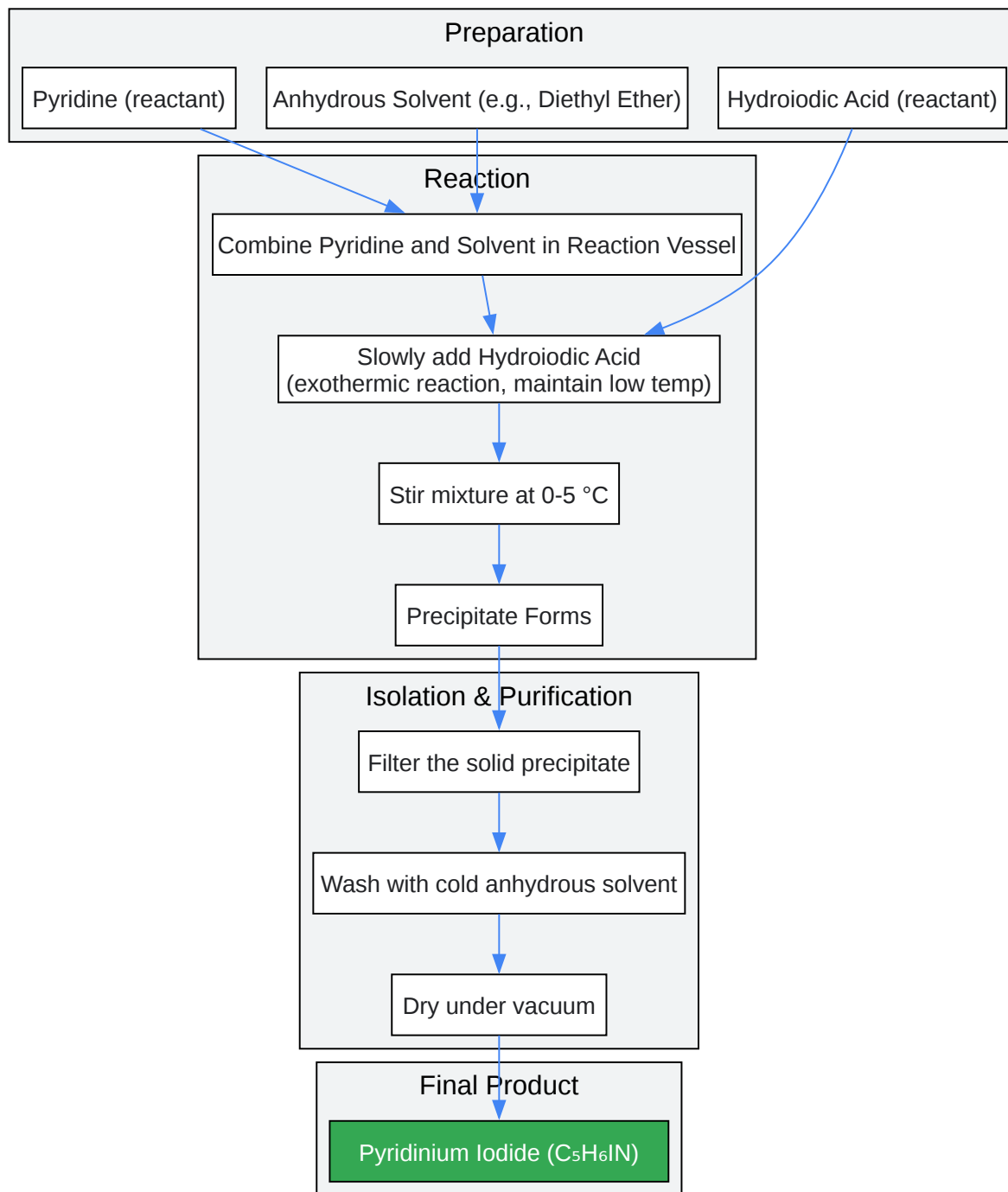
- **Quaternization Reactions:** Pyridine is a Lewis base and reacts with alkyl halides, such as ethyl iodide, to form N-alkylpyridinium salts.[7][8] This process, known as the Menshutkin reaction, is a common method for synthesizing pyridinium derivatives.[9]
- **Electrophilic Substitution:** Due to the electron-withdrawing nature of the protonated nitrogen atom, electrophilic substitution on the pyridinium ring is generally suppressed compared to benzene.[8] When substitution does occur, it typically directs to the 3-position.[8]

- Nucleophilic Reactions: The iodide anion is a good nucleophile and can participate in nucleophilic substitution reactions.[\[2\]](#)
- Charge-Transfer Complex Formation: In solution, **pyridinium iodide** can form charge-transfer complexes, which can be observed through UV-Vis spectroscopy.
- Use as an Iodinating Agent: Pyridinium-based reagents can be used for the iodination of various organic compounds.[\[10\]](#)

Synthesis of Pyridinium Iodide

The synthesis of **pyridinium iodide** is a straightforward acid-base reaction between pyridine and hydroiodic acid.

Experimental Workflow: Synthesis of Pyridinium Iodide

[Click to download full resolution via product page](#)Caption: Synthesis workflow for **Pyridinium Iodide**.

Experimental Protocols

Protocol for Synthesis of Pyridinium Iodide

This protocol describes the preparation of **pyridinium iodide** from pyridine and hydroiodic acid.

Materials:

- Pyridine (distilled before use)
- Hydroiodic acid (57% in water)
- Anhydrous diethyl ether
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Ice bath
- Büchner funnel and filter paper
- Vacuum flask

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, dissolve a specific molar amount of pyridine in anhydrous diethyl ether.
- Cool the flask in an ice bath to 0-5 °C.
- Slowly add an equimolar amount of hydroiodic acid dropwise to the stirred pyridine solution using a dropping funnel. The reaction is exothermic, and a precipitate will form. Maintain the temperature below 10 °C during the addition.

- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
- Collect the solid product by vacuum filtration using a Büchner funnel.
- Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
- Dry the resulting white to off-white solid under vacuum to obtain pure **pyridinium iodide**.

Safety Precautions: This experiment should be performed in a well-ventilated fume hood.

Pyridine is flammable and has a strong, unpleasant odor. Hydroiodic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Given the interest in pyridinium salts as antimicrobial agents, a standard protocol to evaluate this activity is the Minimum Inhibitory Concentration (MIC) assay.[\[11\]](#)

Materials:

- **Pyridinium iodide**
- Test microorganism (e.g., *E. coli*, *S. aureus*)
- Mueller-Hinton Broth (MHB)
- Sterile 96-well microtiter plate
- Spectrophotometer
- Incubator

Procedure:

- Preparation of **Pyridinium Iodide** Stock Solution: Dissolve a known weight of **pyridinium iodide** in a suitable solvent (e.g., sterile deionized water or DMSO) to create a high-

concentration stock solution.

- Preparation of Inoculum: Inoculate a loopful of the test microorganism into MHB and incubate at 37°C until the turbidity matches the 0.5 McFarland standard (approx. 1.5×10^8 CFU/mL).[11] Dilute this suspension to achieve a final concentration of 5×10^5 CFU/mL in the test wells.[11]
- Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the **pyridinium iodide** stock solution with MHB to achieve a range of desired concentrations.
- Inoculation: Add the prepared bacterial suspension to each well, resulting in a final volume of 100-200 μ L per well.[11]
- Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[11]
- Incubation: Cover the plate and incubate at 37°C for 18-24 hours.[11]
- Data Interpretation: The MIC is the lowest concentration of **pyridinium iodide** at which no visible bacterial growth (turbidity) is observed. This can be confirmed by measuring the optical density at 600 nm.[11]

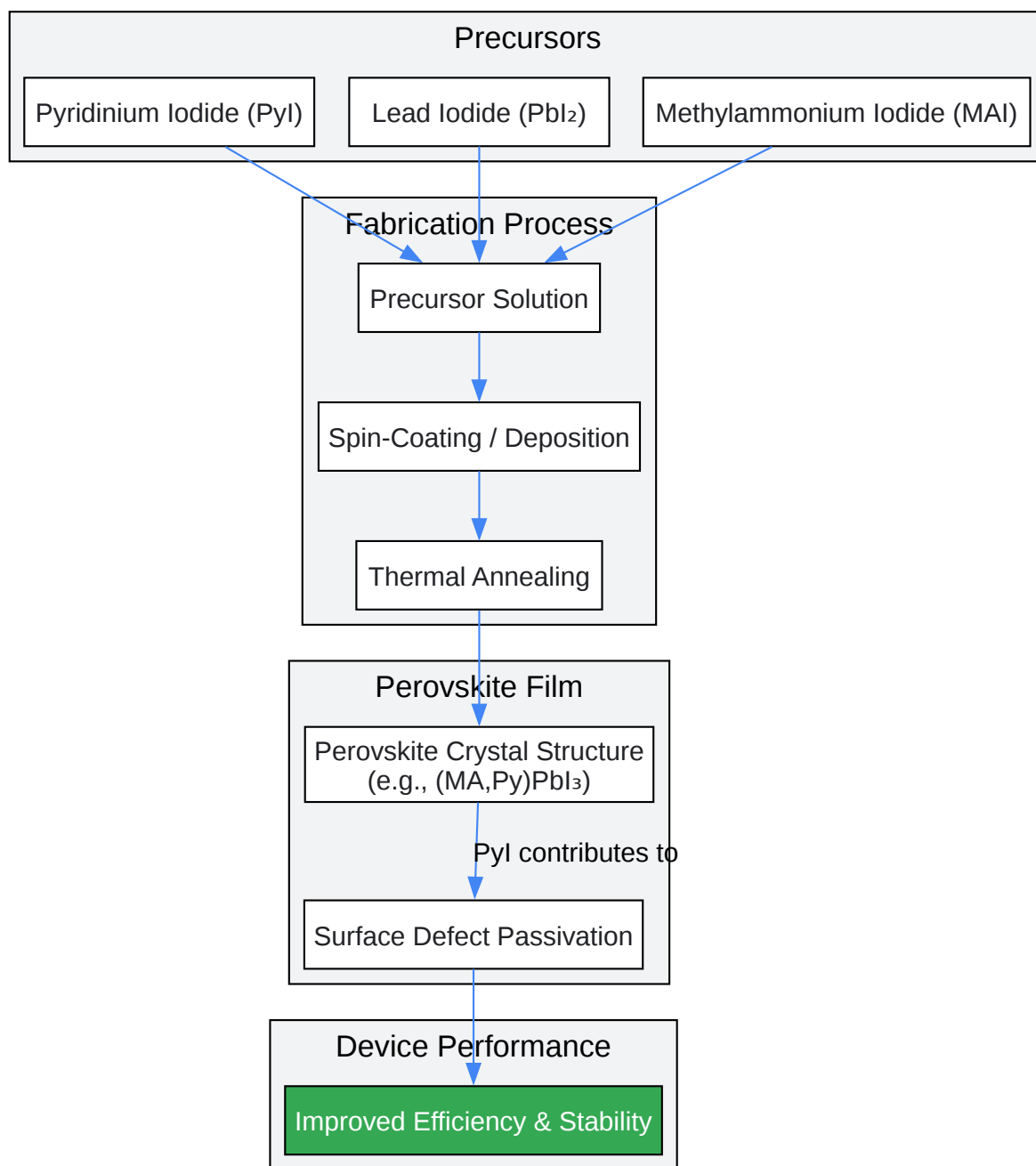
Applications in Research and Development

Pyridinium iodide and its derivatives are utilized in several areas of scientific research and are being explored for various applications.

Materials Science

A significant application of **pyridinium iodide** is in the fabrication of perovskite solar cells.[2][6] It is used as a precursor or additive, often serving as a source for the A-cation in the ABX_3 perovskite structure.[2] Its inclusion can help in passivating surface defects, leading to more efficient and stable solar cells.[6]

Role of Pyridinium Iodide in Perovskite Solar Cells

[Click to download full resolution via product page](#)Caption: **Pyridinium iodide's** role in perovskite solar cells.

Drug Development and Biological Activity

The pyridine scaffold is a common feature in many pharmaceutical compounds.[12][13]

Pyridinium salts, as a class, have shown a wide range of biological activities, including antimicrobial and anticancer properties.[11][14][15]

- **Antimicrobial Agents:** Pyridinium salts can act as disinfectants and antiseptics.[13] Their mechanism is often attributed to the disruption of bacterial cell membranes.
- **Anticancer Research:** Certain **pyridinium iodide** derivatives have demonstrated the ability to inhibit the proliferation of tumor cells in preliminary studies.[14] For instance, some compounds have shown potent activity against breast and lung cancer cell lines.[14]

Organic Synthesis

Pyridinium iodide serves as a reagent in various organic transformations. It can be used as a source of iodide or as a catalyst. For example, 4-iodine N-methylpyridinium has been developed as an efficient and chemoselective peptide coupling reagent for solid-phase peptide synthesis (SPPS).[16] It can also be employed in dehalogenation reactions.[2]

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